molecular formula C15H19NO5 B15051289 (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B15051289
M. Wt: 293.31 g/mol
InChI Key: PUGASQAAOACKPI-LBPRGKRZSA-N
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Description

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a carboxylic acid group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through selective hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

(S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, potentially affecting enzymatic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Unique due to the presence of both Boc and hydroxy groups.

    (S)-2-(tert-butoxycarbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

    (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydroxy group.

Uniqueness

The combination of Boc, hydroxy, and carboxylic acid groups in this compound makes it a versatile compound for various synthetic and research applications. Its unique structure allows for selective reactions and interactions, making it valuable in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(3S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

PUGASQAAOACKPI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O

Origin of Product

United States

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